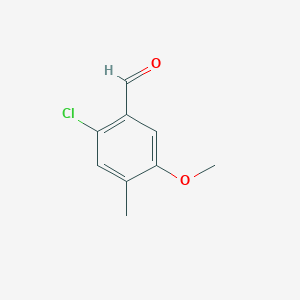
2-Chloro-5-methoxy-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, featuring a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylbenzaldehyde typically involves the chlorination of 5-methoxy-4-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-methoxy-4-methylbenzoic acid.
Reduction: 2-Chloro-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-methoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
作用機序
The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates. The chlorine and methoxy groups influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-4-methylbenzaldehyde: Similar structure but with different substitution pattern.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom.
2-Chloro-4-methylbenzaldehyde: Lacks the methoxy group.
Uniqueness
2-Chloro-5-methoxy-4-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in targeted synthetic applications and research studies.
特性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-chloro-5-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 |
InChIキー |
NUGLCNWJMWUSIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








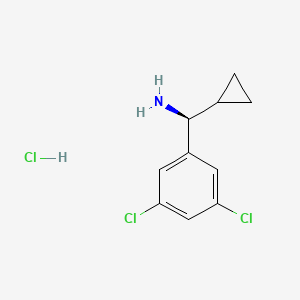

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
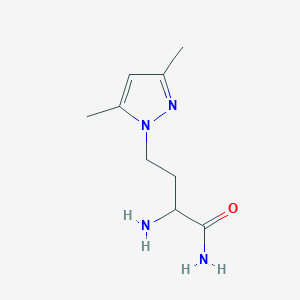

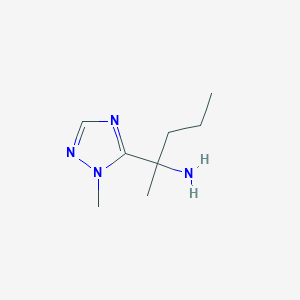
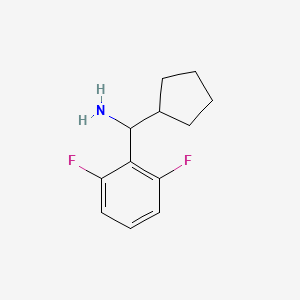
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
